6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine
CAS No.: 63918-73-0
Cat. No.: VC18693466
Molecular Formula: C16H17N
Molecular Weight: 223.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63918-73-0 |
---|---|
Molecular Formula | C16H17N |
Molecular Weight | 223.31 g/mol |
IUPAC Name | 6-ethyl-5,7-dihydrobenzo[d][2]benzazepine |
Standard InChI | InChI=1S/C16H17N/c1-2-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-17/h3-10H,2,11-12H2,1H3 |
Standard InChI Key | VJPKSUBNLIXKJK-UHFFFAOYSA-N |
Canonical SMILES | CCN1CC2=CC=CC=C2C3=CC=CC=C3C1 |
Introduction
Structural Characteristics and Molecular Identity
6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine (CAS No. 63918-73-0) possesses the molecular formula C₁₆H₁₇N and a molecular weight of 223.31 g/mol . Its IUPAC name, 6-ethyl-7H-benzo[d]benzazepin-6-ium, reflects the quaternary ammonium center formed by the ethyl substitution on the azepine ring. The compound’s structure features a bicyclic system with two benzene rings fused to a partially saturated azepine ring, creating a planar aromatic system with distinct electronic properties.
Key structural attributes include:
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Ethyl substitution: The ethyl group at position 6 introduces steric effects and influences the compound’s lipophilicity, impacting its pharmacokinetic behavior.
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Conjugated π-system: The fused benzene rings enable π-π interactions with biological targets, such as neurotransmitter receptors.
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Quaternary nitrogen: The positively charged nitrogen enhances solubility in polar solvents and facilitates ionic interactions with negatively charged residues in enzymes.
Property | Value | Source |
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Molecular Formula | C₁₆H₁₇N | |
Molecular Weight | 223.31 g/mol | |
IUPAC Name | 6-ethyl-7H-benzo[d]benzazepin-6-ium | |
SMILES | CC[N+]1=CC2=CC=CC=C2C3=CC=CC=C3C1 |
Synthesis and Derivative Development
The synthesis of 6,7-dihydro-6-ethyl-5H-dibenz(c,e)azepine typically involves functionalization of dibenzazepine precursors through alkylation and cyclization reactions. A common route begins with the nitroso derivative of dibenzazepine, which undergoes sequential methyl group additions via Grignard reactions . For example, the synthesis of a structurally related compound, 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine, involves:
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N-nitrosation of the parent azepine using sodium nitrite in acetic acid.
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Double alkylation with methyl magnesium bromide to introduce methyl groups at benzylic positions .
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Oxidation and reduction steps to achieve the final tetramethyl derivative .
Derivatives of 6,7-dihydro-6-ethyl-5H-dibenz(c,e)azepine are synthesized by modifying substituents on the aromatic rings or azepine nitrogen. Notable derivatives include:
Pharmacological Activities and Mechanisms
Sympatholytic and Cardiovascular Effects
6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine derivatives exhibit sympatholytic activity by blocking adrenergic receptors, reducing sympathetic nervous system overactivity in hypertension and anxiety. This action is attributed to competitive inhibition of norepinephrine binding at α₁-adrenergic receptors, leading to vasodilation and decreased cardiac output.
Anticancer and Cytotoxic Properties
In vitro studies demonstrate potent cytotoxicity against murine and human cancer cells, including leukemias, carcinomas, and sarcomas . The compound inhibits IMP dehydrogenase and PRPP amidotransferase, critical enzymes in purine biosynthesis, thereby depleting dNTP pools and arresting DNA synthesis . Additional targets include:
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Ribonucleoside reductase: Suppression limits deoxyribonucleotide production .
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Dihydrofolate reductase: Partial inhibition affects thymidylate synthesis .
A 24-hour exposure to 10 μM concentrations induces DNA strand scission in L1210 leukemia cells, suggesting a role in oxidative DNA damage .
Central Nervous System Applications
Structural analogs of this compound have shown promise in treating CNS disorders:
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Anxiety and depression: Modulation of serotonin and dopamine transporters.
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Neuroprotection: Antioxidant properties mitigate oxidative stress in neuronal cells.
Applications in Medicinal Chemistry and Drug Design
The dibenzazepine scaffold’s versatility enables tailored modifications for specific therapeutic goals:
CNS-Targeted Therapeutics
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Selective serotonin reuptake inhibitors (SSRIs): Ethyl-substituted derivatives enhance blood-brain barrier permeability.
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Antipsychotics: Dopamine D₂ receptor antagonism reduces psychotic symptoms.
Anticancer Drug Development
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